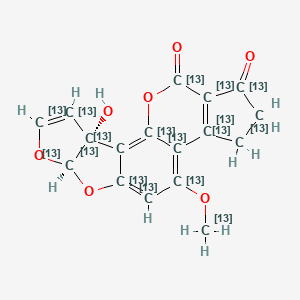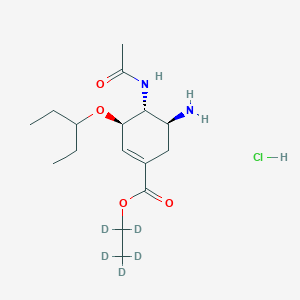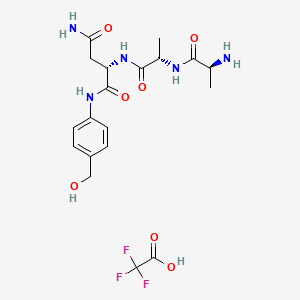
Ala-Ala-Asn-PAB TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ala-Ala-Asn-PAB TFA is a peptide derivative widely used in biomedical fields. This compound is known for its superior chemical properties, which are highly advantageous in targeted drug delivery and enhanced therapeutic efficacy. Its broad applications include drug research for a variety of diseases, especially cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Asn-PAB TFA involves the sequential coupling of amino acids alanine, alanine, and asparagine to form the peptide chain. This is followed by the attachment of p-aminobenzoic acid (PAB) and trifluoroacetic acid (TFA) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yield and purity of the final product. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ala-Ala-Asn-PAB TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the original peptide structure.
Substitution: The amino acid residues in the peptide chain can undergo substitution reactions, leading to modifications in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, activity, and binding properties. These modifications can be used to enhance the compound’s therapeutic efficacy and specificity.
Wissenschaftliche Forschungsanwendungen
Ala-Ala-Asn-PAB TFA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs) for cancer therapy.
Industry: Applied in the production of diagnostic reagents and therapeutic agents
Wirkmechanismus
The mechanism of action of Ala-Ala-Asn-PAB TFA involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The compound is designed to be stable in the bloodstream but cleavable in the target cell environment. Upon reaching the target cell, the peptide linker is cleaved by specific enzymes, releasing the active drug to exert its therapeutic effects. This targeted delivery enhances the efficacy and reduces the side effects of the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ala-Ala-Asn-PAB TFA include:
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of p-aminobenzoic acid and trifluoroacetic acid. This combination provides superior stability and cleavability, making it highly effective in targeted drug delivery applications. Its ability to be cleaved by specific enzymes in the target cell environment sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H26F3N5O7 |
|---|---|
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |
InChI-Schlüssel |
RBSGVTHVRWIZQO-JMHMRROLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



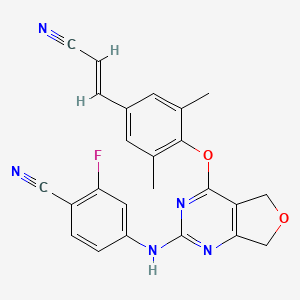
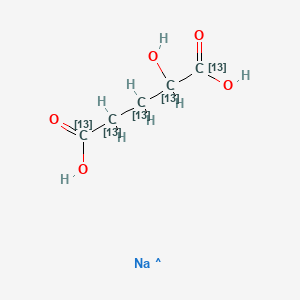
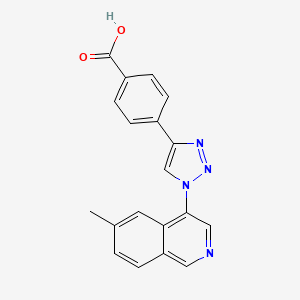
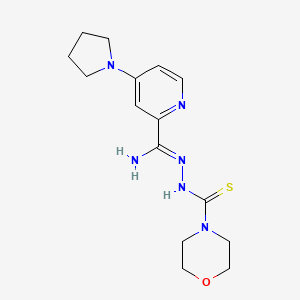
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
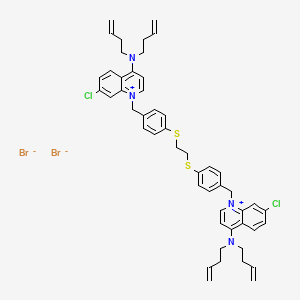

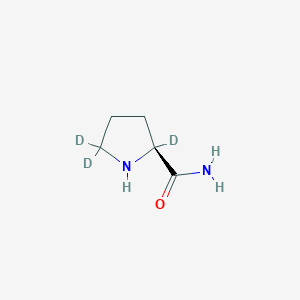
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

